molecular formula C18H20N2O5S B4177979 N~2~-(3-acetylphenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(3-acetylphenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4177979
M. Wt: 376.4 g/mol
InChI Key: WLKDPTRZHZIHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3-acetylphenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as AMG-517, is a small molecule antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by noxious heat, acid, and capsaicin, which is the compound that gives chili peppers their spiciness. TRPV1 is involved in pain sensation, inflammation, and thermoregulation. AMG-517 has been studied for its potential use as a therapeutic agent for pain relief, inflammation, and other conditions.

Mechanism of Action

N~2~-(3-acetylphenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a selective antagonist of the TRPV1 ion channel. It acts by binding to the channel and preventing its activation by noxious stimuli such as heat, acid, and capsaicin. This blockade of the channel results in a reduction in pain sensation and inflammation.
Biochemical and Physiological Effects:
N~2~-(3-acetylphenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce pain and inflammation in animal models. It has also been shown to reduce the release of pro-inflammatory cytokines and chemokines in vitro. In addition, N~2~-(3-acetylphenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-(3-acetylphenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its selectivity for the TRPV1 ion channel. This allows for more specific targeting of the channel and reduces the potential for off-target effects. However, one limitation is that N~2~-(3-acetylphenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide may not be effective in all animal models of pain and inflammation, and further studies are needed to determine its efficacy in humans.

Future Directions

There are several future directions for research involving N~2~-(3-acetylphenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more potent and selective TRPV1 antagonists. Another area of interest is the investigation of the potential use of TRPV1 antagonists in the treatment of conditions such as chronic pain, neuropathic pain, and itch. Additionally, further studies are needed to determine the safety and efficacy of TRPV1 antagonists in humans.

Scientific Research Applications

N~2~-(3-acetylphenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential use as a therapeutic agent for pain relief, inflammation, and other conditions. It has been shown to be effective in animal models of inflammatory pain, neuropathic pain, and cancer pain. N~2~-(3-acetylphenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has also been studied for its potential use in the treatment of conditions such as irritable bowel syndrome, asthma, and itch.

properties

IUPAC Name

2-(3-acetyl-N-methylsulfonylanilino)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-13(21)14-5-4-6-16(11-14)20(26(3,23)24)12-18(22)19-15-7-9-17(25-2)10-8-15/h4-11H,12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKDPTRZHZIHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-acetyl-N-methylsulfonylanilino)-N-(4-methoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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